molecular formula C11H12BrNO3 B1278763 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 115199-26-3

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

Cat. No. B1278763
M. Wt: 286.12 g/mol
InChI Key: LDPXOYHMGOQPIV-JLHYYAGUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, coumarin derivatives containing (E)-methyl 2-(methoxyimino)-2-phenylacetate moieties were synthesized and their bioactivity was assessed, with one derivative showing good fungicidal activity . Another study focused on the stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives, which also demonstrated potent fungicidal activity . These studies suggest that the synthesis of such compounds is feasible and can lead to bioactive molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate" has been characterized using various spectroscopic techniques and theoretical calculations. X-ray diffraction has been employed to determine the crystal structure of related compounds, revealing details such as intramolecular hydrogen bonding and crystal packing . Density functional theory (DFT) calculations have been used to optimize molecular geometries and predict properties like molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored through theoretical analyses, including natural bond orbital (NBO) analysis, Fukui function analysis, and studies of electrophilicity and charge transfer . These studies provide insights into the potential chemical reactions that such compounds might undergo, including interactions with biological molecules like DNA bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Spectroscopic techniques like FT-IR and UV-Vis have been used to characterize the compounds . Computational studies have provided information on properties such as nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and Fukui function . The influence of solvents on the stability of tautomers has also been studied, which is relevant for understanding the behavior of these compounds in different environments .

Scientific Research Applications

Synthesis and Structure

  • This compound is used in the synthesis of novel 1-Aryl-3-Oxypyrazoles, showing potential in crystal structure analysis and fungicidal activity. The synthesis involves the reaction of 1-aryl-1H-pyrazol-3-ols with (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, demonstrating its utility in creating new chemical entities (Liu et al., 2014).
  • The compound plays a role in the design and synthesis of dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals. It's used as a starting material in a four-step synthesis process, highlighting its importance in the development of new fungicides (Yang et al., 2017).

Fungicidal Applications

  • Several studies have explored its derivatives for fungicidal activities. One study synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles using this compound, finding that some derivatives exhibited excellent fungicidal activities against Rhizoctonia solani (Lv et al., 2015).
  • Another research found that its derivatives, specifically those containing a pyrazole ring, showed potent fungicidal activity against various fungi, indicating the compound's relevance in agricultural fungicide development (Li et al., 2006).

Herbicidal Activity

  • Its derivatives, specifically 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, have been investigated as potential herbicides. Studies show that these derivatives exhibit strong phytotoxic effects on both shoot and root systems of plants like Arabidopsis thaliana, suggesting their potential in herbicide development (Araniti et al., 2014).

Antibacterial Applications

  • Some derivatives have also demonstrated antibacterial activities. For instance, novel (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate derivatives showed antibacterial activities against Fusarium graminearum and Fusarium solani, indicating its potential in the development of antibacterial agents (Ma Xi-han, 2011).

properties

IUPAC Name

methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXOYHMGOQPIV-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

CAS RN

115199-26-3
Record name Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

21.4 g (0.133 mole) of bromine are added with stirring to 27.5 g (0.133 mole) of methyl 2-methylphenylglyoxylate O-methyloxime, dissolved in 400 ml of tetrachloromethane. The mixture is then refluxed for four hours while being exposed to a 300 W Hg vapor lamp. It is then evaporated down, the residue is taken up in ethyl acetate/water and the solution is washed with H2O, dried with sodium sulfate and evaporated down. The crude product is purified by chromatography over silica gel using 9:1 cyclohexane/ethyl acetate. 17.4 g (46%) of the abovementioned compound are obtained as an oil.
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Synthesis routes and methods II

Procedure details

21.4 g (0.133 mol) of bromine are added to a stirred solution of 27.5 g (0.133 mol) of methyl 2-methylphenylglyoxylate O-methyloxime in 400 ml of tetrachloromethane. The mixture is then refluxed while irradiating with a 300W Hg vapor lamp for four hours. It is then concentrated, the residue is taken up in ethyl acetate/water, and the organic phase is washed with H2O, dried with sodium sulfate and evaporated. The crude product is purified by chromatography on silica gel with cyclohexane/ethyl acetate (9/1). 17.4 g (46%) of the abovementioned compound are obtained as an oil.
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Synthesis routes and methods III

Procedure details

Compounds of formula IV (X is CH) are prepared in an analogous manner by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128. Compounds of formula V (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)-phenyl-glyoxylate O-methyloxime in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. Nos. 4,999,042 and 5,157,144. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
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Synthesis routes and methods IV

Procedure details

Compounds of formula XV (X is CH) are prepared by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate (XIV, where A═H, X═CH and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128, columns 3-4. Compounds of formula XVI (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)phenylglyoxylate O-methyloxime (XIV, where A═H, X═N and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. No. 4,999,042, columns 17-18 and 5,157,144, columns 17-18. Methyl 2-(bromomethyl)phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
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